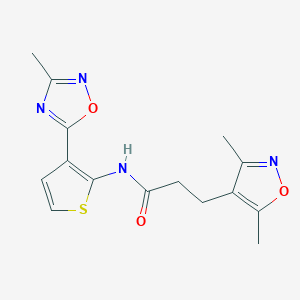

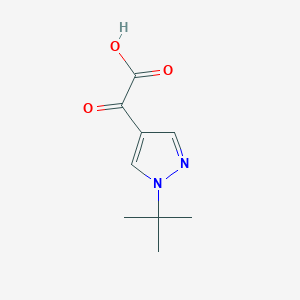

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives has been explored in various studies. For instance, the synthesis of a carbon-14 labelled benzamide compound, which is a potent δ opioid receptor agonist, was achieved through an aryllithium reaction with 14CO2, leading to the formation of the labelled acid before being transformed into the amide . This method demonstrates the potential for incorporating isotopic labels into benzamide derivatives, which could be applicable to the synthesis of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide". Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles with nearly quantitative yields . This approach could inform a more environmentally friendly synthesis route for the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the study of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, the compounds were characterized using various analytical techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques provided detailed information about the molecular structure, which is essential for understanding the chemical behavior and potential biological interactions of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the reactions they undergo. The green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides suggests that the compound of interest may also participate in reactions that are amenable to water as a solvent, potentially leading to more sustainable chemical processes. The synthesis of labelled benzamide derivatives indicates that the compound may be reactive towards organolithium compounds, which could be useful in further functionalization or labelling studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" are not detailed in the provided papers, the characterization of related benzamide derivatives suggests that similar compounds possess distinct spectroscopic fingerprints that can be used to deduce their properties. The solubility in water, as demonstrated by the green synthesis method , also provides insight into the potential solubility and environmental fate of the compound .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Several studies have identified compounds with structural similarities to 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide as effective inhibitors of carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, edema, and certain cancers. Compounds like N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide and 4-fluoro-N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide have shown potent inhibitory effects against human carbonic anhydrase I and II, suggesting a similar potential for the compound (Tuğrak, Gul, Demir, & Gulcin, 2020).

Antimicrobial Activities

Compounds with the benzothiazole moiety, as present in the compound of interest, have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of some fluoro-substituted sulphonamide benzothiazole compounds has been undertaken with the aim of identifying potent biodynamic agents. These compounds have demonstrated significant antimicrobial activities, underscoring the potential of 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide in this area (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Novel Compound Synthesis

The chemical structure of the compound also lends itself to the synthesis of novel compounds with various applications, including fluorescence studies and potential therapeutic uses. For example, benzothiazole-based compounds have been synthesized for their photophysical properties, indicating the broader chemical utility of the core structure of 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. These efforts highlight the compound's significance in developing new materials with unique properties and applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-4-13-25-18-12-9-16(22)14-19(18)29-21(25)23-20(26)15-7-10-17(11-8-15)30(27,28)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUCNOVNZDDXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

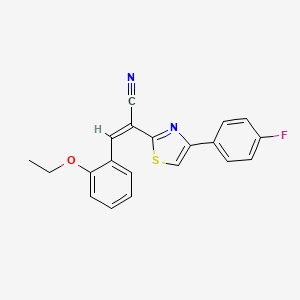

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

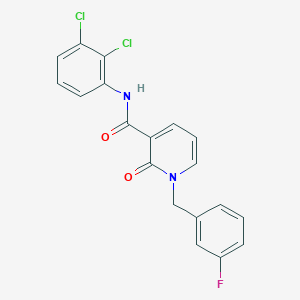

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

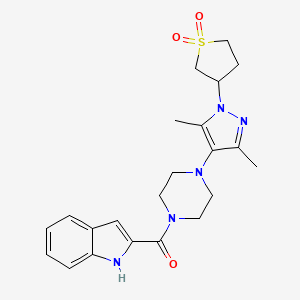

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)